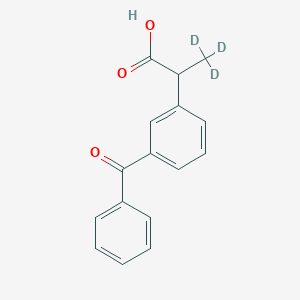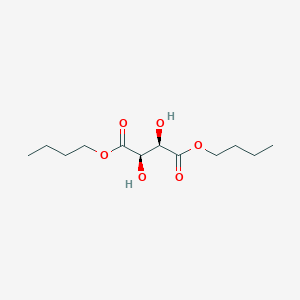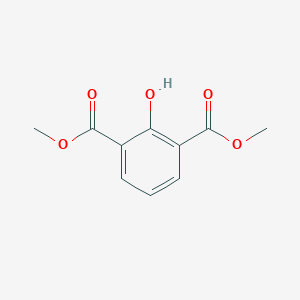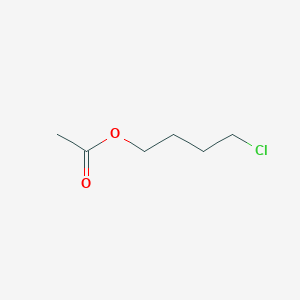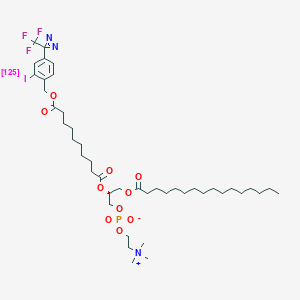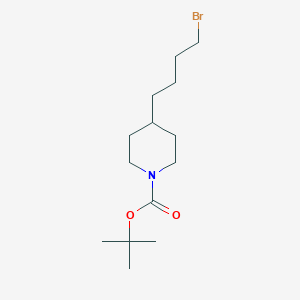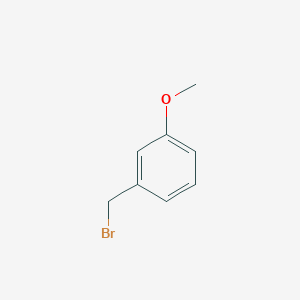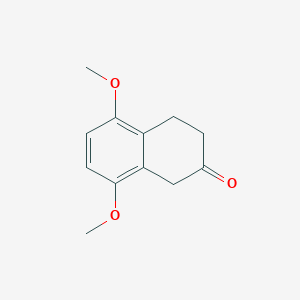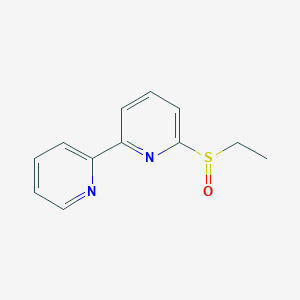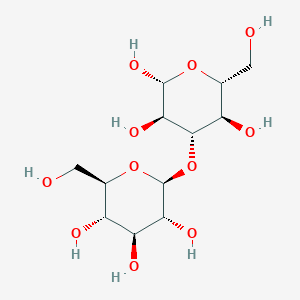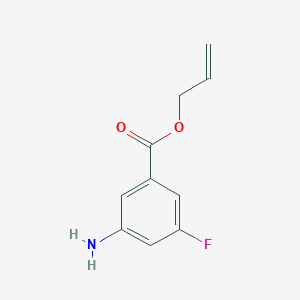
Allyl 3-amino-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-amino-5-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AFBA and is a derivative of benzoic acid. AFBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Wirkmechanismus
The mechanism of action of AFBA varies depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AFBA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, AFBA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) by inhibiting the activation of nuclear factor-kappa B (NF-kappa B).
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. In addition, AFBA inhibits the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the biosynthesis of chlorophyll in plants.
Biochemische Und Physiologische Effekte
AFBA has been shown to have various biochemical and physiological effects depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the biosynthesis of branched-chain amino acids and chlorophyll in plants, leading to the death of weeds. However, AFBA may also have negative effects on non-target organisms such as beneficial insects and soil microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
AFBA has several advantages and limitations for lab experiments. One advantage is that AFBA is relatively easy to synthesize and purify. AFBA is also soluble in organic solvents, making it easy to work with in the lab. However, AFBA may have limited solubility in aqueous solutions, which may limit its applications in certain experiments. In addition, AFBA may have toxicity concerns, especially in experiments involving living organisms. Therefore, caution should be exercised when working with AFBA in the lab.
Zukünftige Richtungen
There are several future directions for the study of AFBA. In medicine, further studies are needed to determine the efficacy and safety of AFBA in the treatment of cancer, inflammation, and bacterial infections. In addition, the mechanism of action of AFBA needs to be further elucidated to optimize its therapeutic potential. In agriculture, further studies are needed to determine the efficacy and safety of AFBA as a herbicide and fungicide. In addition, the potential environmental impacts of AFBA need to be further studied to ensure its sustainability. In materials science, further studies are needed to explore the potential applications of AFBA as a building block for the synthesis of various materials such as polymers and liquid crystals.
Synthesemethoden
The synthesis of AFBA involves the reaction of allylamine and 3-amino-5-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of allylamine and the carboxylic acid group of 3-amino-5-fluorobenzoic acid. The resulting product is then purified by recrystallization to obtain pure AFBA.
Wissenschaftliche Forschungsanwendungen
AFBA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, AFBA has shown promising results in the treatment of cancer, inflammation, and bacterial infections. AFBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA has been studied for its potential use as a herbicide. AFBA has been shown to inhibit the growth of weeds by interfering with their metabolic pathways. AFBA has also been studied for its potential use as a fungicide. AFBA has been shown to inhibit the growth of various fungal strains by disrupting their cell membranes.
In materials science, AFBA has been studied for its potential use as a building block for the synthesis of various materials such as polymers and liquid crystals. AFBA has been shown to exhibit liquid crystalline behavior and has been used as a mesogen in the synthesis of liquid crystal materials.
Eigenschaften
CAS-Nummer |
153775-48-5 |
|---|---|
Produktname |
Allyl 3-amino-5-fluorobenzoate |
Molekularformel |
C10H10FNO2 |
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
prop-2-enyl 3-amino-5-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2 |
InChI-Schlüssel |
DJDYVFDDXZNOGF-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
Kanonische SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
Synonyme |
Benzoic acid, 3-amino-5-fluoro-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



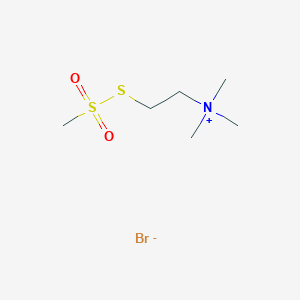
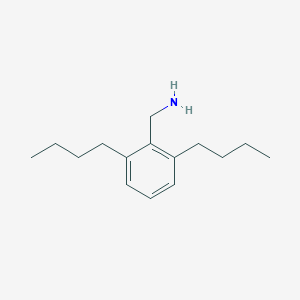
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
